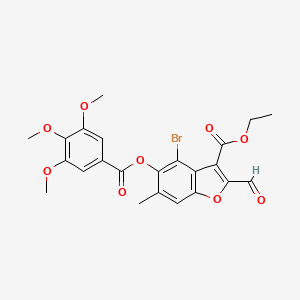

![molecular formula C17H25N3O2 B2696424 Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate CAS No. 338406-18-1](/img/structure/B2696424.png)

Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

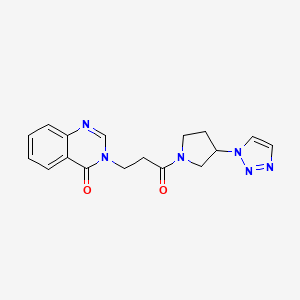

Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate is a chemical compound with the CAS number 338406-18-1 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate can be obtained from various chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate, such as its density, melting point, boiling point, and structure, can be obtained from various chemical databases .Applications De Recherche Scientifique

Pharmaceutical Research

Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate: is extensively studied in pharmaceutical research due to its potential as a bioactive compound. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are exploring its efficacy in treating conditions such as inflammation, pain, and certain neurological disorders .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its role in the synthesis of new therapeutic agents. Its piperazine moiety is particularly valuable for designing molecules with enhanced pharmacokinetic properties. Studies focus on modifying its structure to improve its binding affinity and selectivity towards specific receptors .

Neuropharmacology

The compound’s interaction with neurotransmitter systems makes it a subject of interest in neuropharmacology. Researchers are examining its potential to modulate neurotransmitter release and uptake, which could lead to new treatments for psychiatric and neurodegenerative disorders. Its effects on serotonin and dopamine pathways are of particular interest .

Cancer Research

Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate is also being explored for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Researchers are investigating its mechanism of action and potential as a chemotherapeutic agent .

Antimicrobial Studies

The compound’s potential as an antimicrobial agent is another area of active research. Its ability to disrupt bacterial cell membranes and inhibit microbial growth is being studied for the development of new antibiotics. Researchers are particularly interested in its efficacy against antibiotic-resistant strains .

Pain Management

In the field of pain management, this compound is being evaluated for its analgesic properties. Its interaction with pain receptors and modulation of pain signaling pathways are key areas of investigation. Researchers aim to develop new pain relief medications that are more effective and have fewer side effects than current options .

Cardiovascular Research

Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate is also being studied for its potential cardiovascular benefits. Researchers are exploring its effects on blood pressure regulation and heart rate modulation. Its ability to interact with cardiovascular receptors could lead to new treatments for hypertension and other cardiovascular diseases .

Biotechnology Applications

In biotechnology, this compound is used as a tool for studying various biological processes. Its ability to bind to specific proteins and receptors makes it useful in assays and diagnostic tests. Researchers are developing new biotechnological applications that leverage its unique properties for more accurate and efficient biological analyses .

Propriétés

IUPAC Name |

ethyl (E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-4-22-16(21)12-15(18)19-8-10-20(11-9-19)17-13(2)6-5-7-14(17)3/h5-7,12H,4,8-11,18H2,1-3H3/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAWGMYOFSASPH-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(N)N1CCN(CC1)C2=C(C=CC=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=C(C=CC=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)

![N-(3-acetylphenyl)-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2696343.png)

![2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2696351.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2696357.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)